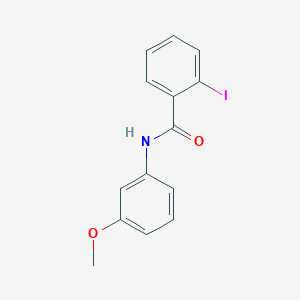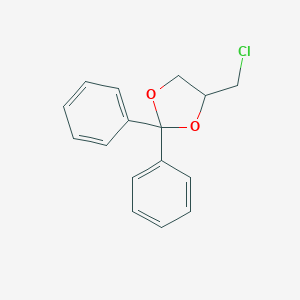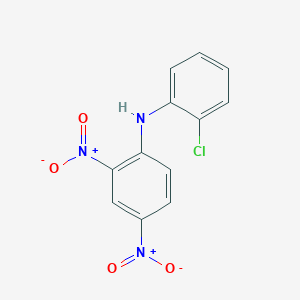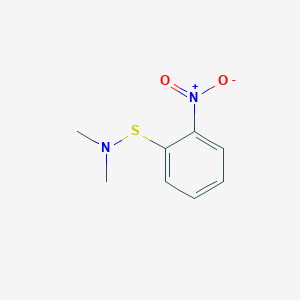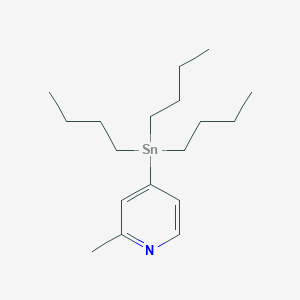
2-甲基-4-(三丁基锡基)吡啶
描述
2-Methyl-4-(tributylstannyl)pyridine is a chemical compound with the molecular formula C18H33NSn . It is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .
Synthesis Analysis
The synthesis of 2-Methyl-4-(tributylstannyl)pyridine involves the use of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra . It is also used as a building block in an efficient, palladium-catalyzed synthesis .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(tributylstannyl)pyridine consists of 18 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 1 tin atom . The molecular weight of the compound is 382.2 g/mol .Chemical Reactions Analysis
2-Methyl-4-(tributylstannyl)pyridine is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes . It is also used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .科学研究应用
Application in Chemical Synthesis
- Summary of the Application: “2-Methyl-4-(tributylstannyl)pyridine” is used as a building block in chemical synthesis . It’s part of a collection of unique chemicals provided for early discovery researchers .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the sources do not provide specific technical details or parameters for its use .
- Results or Outcomes: The outcomes would also depend on the specific reactions it’s used in. The product does not come with analytical data, and the buyer assumes responsibility to confirm product identity and/or purity .
Another compound, “2-(Tributylstannyl)pyridine”, has been used in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra . This might suggest potential applications for “2-Methyl-4-(tributylstannyl)pyridine” in similar reactions, but more research would be needed to confirm this.
Application in Chemical Synthesis
- Summary of the Application: “2-Methyl-4-(tributylstannyl)pyridine” is used as a building block in chemical synthesis . It’s part of a collection of unique chemicals provided for early discovery researchers .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the sources do not provide specific technical details or parameters for its use .
- Results or Outcomes: The outcomes would also depend on the specific reactions it’s used in. The product does not come with analytical data, and the buyer assumes responsibility to confirm product identity and/or purity .
Another compound, “2-(Tributylstannyl)pyridine”, has been used in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra . This might suggest potential applications for “2-Methyl-4-(tributylstannyl)pyridine” in similar reactions, but more research would be needed to confirm this.
Application in Chemical Synthesis
- Summary of the Application: “2-Methyl-4-(tributylstannyl)pyridine” is used as a building block in chemical synthesis . It’s part of a collection of unique chemicals provided for early discovery researchers .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the sources do not provide specific technical details or parameters for its use .
- Results or Outcomes: The outcomes would also depend on the specific reactions it’s used in. The product does not come with analytical data, and the buyer assumes responsibility to confirm product identity and/or purity .
Another compound, “2-(Tributylstannyl)pyridine”, has been used in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra . This might suggest potential applications for “2-Methyl-4-(tributylstannyl)pyridine” in similar reactions, but more research would be needed to confirm this.
安全和危害
2-Methyl-4-(tributylstannyl)pyridine is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .
属性
IUPAC Name |
tributyl-(2-methylpyridin-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKVMSAVVHWLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616649 | |
| Record name | 2-Methyl-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(tributylstannyl)pyridine | |
CAS RN |
134914-97-9 | |
| Record name | 2-Methyl-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




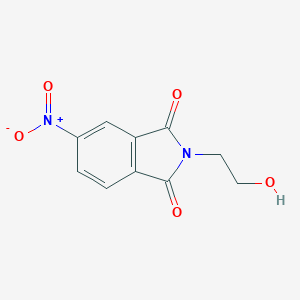
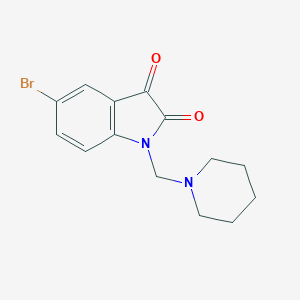
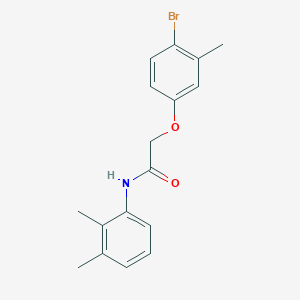
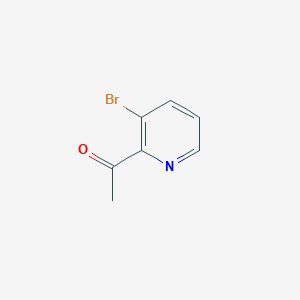



![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
